Sifuvirtide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sifuvirtide is a novel peptide-based fusion inhibitor designed to combat human immunodeficiency virus (HIV). It is specifically engineered to prevent the fusion of the HIV virus with host cells, thereby inhibiting the virus’s ability to replicate and spread. This compound has shown significant promise in preclinical and clinical studies, particularly against strains of HIV that have developed resistance to other fusion inhibitors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sifuvirtide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar SPPS approach but on a larger scale. Automation and optimization of the synthesis process are employed to increase yield and purity. The peptide is then subjected to rigorous quality control measures, including mass spectrometry and peptide mapping, to confirm its identity and purity .

Analyse Chemischer Reaktionen

Membrane Interaction Mechanisms

Sifuvirtide demonstrates selective binding to rigid lipid domains in viral membranes, primarily through hydrophobic interactions. Key findings include:

Lipid Membrane Binding Affinity

| Lipid Model | Dissociation Constant (K<sub>D</sub>) | Affinity Ratio (vs. POPC) |

|---|---|---|

| DPPC (saturated) | 6.63×10<sup>−7</sup> M | 32-fold higher |

| Sphingomyelin (SM) | 6.63×10<sup>−7</sup> M | 31-fold higher |

| POPC (unsaturated) | 1.95×10<sup>−6</sup> M | Baseline |

| EPC (positively charged) | 4.72×10<sup>−6</sup> M | Similar to DPPC |

-

Hydrophobic selectivity : Binding affinity increases with lipid saturation (e.g., DPPC > POPC) .

-

Electrostatic vs. hydrophobic : Negligible binding enhancement to charged EPC membranes, indicating hydrophobic dominance .

-

Bilayer vs. monolayer : 14-fold higher affinity for SM bilayers suggests partial insertion into outer leaflets .

Structural Basis of Binding

Crystallographic studies reveal this compound's engineered features enhance stability and target binding:

Key Structural Features

| Feature | Role in Binding/Stability |

|---|---|

| Engineered salt bridges | Stabilize α-helical conformation |

| N-terminal acetyl group | Enhances helical stability |

| Thr-119 | Stabilizes hydrophobic pocket |

| Serine residue | Improves helical stability |

-

gp41 NHR binding : this compound forms a trimeric coiled-coil with the NHR region, stabilized by inter-helical hydrogen bonds and salt bridges .

-

Resistance sites : Critical residues (positions 37, 38, 41, 43) are conserved to maintain the six-helix bundle structure .

Membrane Partitioning

Fluorescence spectroscopy and atomic force microscopy studies demonstrate:

Partition Coefficient

-

K<sub>p</sub> = 2.2×10<sup>3</sup> for charged lipid models .

-

Targeting rigid domains : Adsorbs preferentially to gel-phase DPPC membranes (rigid) over liquid-disordered/liquid-ordered phases .

Hydrophobic vs. Electrostatic Interactions

Comparative analysis with Enfuvirtide reveals:

Interaction Dominance

| Peptide | Dominant Interaction Type | Affinity to Rigid Membranes |

|---|---|---|

| This compound | Hydrophobic | High |

| Enfuvirtide | Non-selective | Low |

Therapeutic Implications

The chemical interaction profile explains this compound's improved efficacy compared to Enfuvirtide:

Wissenschaftliche Forschungsanwendungen

Sifuvirtid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Virologie, Pharmakologie und pharmazeutische Chemie:

Virologie: Sifuvirtid wird zur Untersuchung der Mechanismen des HIV-Eintrags und der Fusion mit Wirtszellen verwendet.

Pharmazeutische Chemie: Forscher verwenden Sifuvirtid, um neue Fusionsinhibitoren mit verbesserter Wirksamkeit und Resistenzprofilen zu entwickeln und zu designen.

5. Wirkmechanismus

Sifuvirtid entfaltet seine Wirkung, indem es an die Heptad-Repeat (HR1)-Region der gp41-Untereinheit des HIV-Hüllglykoproteins bindet. Diese Bindung verhindert die Konformationsänderungen, die für die Fusion der viralen und zellulären Membranen erforderlich sind. Durch die Störung der HIV-1-Molekularmaschinerie in ihrem letzten Stadium der Fusion mit der Zielzelle hemmt Sifuvirtid effektiv die Fähigkeit des Virus, neue Zellen zu infizieren .

Ähnliche Verbindungen:

Einzigartigkeit von Sifuvirtid: Sifuvirtid ist einzigartig in seiner Fähigkeit, selektiv an starre Biomembranmodelle zu binden, wie sie in der HIV-Virusmembran angereichert sind. Diese Selektivität erhöht seine Wirksamkeit im Vergleich zu anderen Fusionsinhibitoren wie Enfuvirtid. Darüber hinaus hat Sifuvirtid eine längere Halbwertszeit, was zu anhaltenden Plasmakonzentrationen und verbesserten Therapieergebnissen führt .

Wirkmechanismus

Sifuvirtide exerts its effects by binding to the heptad-repeat (HR1) region of the gp41 subunit of the HIV envelope glycoprotein. This binding prevents the conformational changes required for the fusion of the viral and cellular membranes. By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, this compound effectively inhibits the virus’s ability to infect new cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique in its ability to bind selectively to rigid biomembrane models, such as those enriched in the HIV viral membrane. This selectivity enhances its efficacy compared to other fusion inhibitors like enfuvirtide. Additionally, this compound has a longer half-life, allowing for sustained plasma concentrations and improved therapeutic outcomes .

Eigenschaften

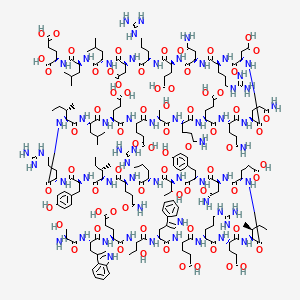

Molekularformel |

C201H307N59O71 |

|---|---|

Molekulargewicht |

4686 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C201H307N59O71/c1-15-93(10)156(257-177(311)124(54-67-151(285)286)235-162(296)109(31-22-70-219-197(209)210)226-168(302)119(49-62-146(275)276)237-184(318)133(81-101-87-225-108-30-21-19-28-105(101)108)254-195(329)160(97(14)264)259-178(312)125(55-68-152(287)288)239-183(317)132(244-161(295)106(202)88-261)80-100-86-224-107-29-20-18-27-104(100)107)191(325)242-123(53-66-150(283)284)173(307)249-135(83-144(208)272)186(320)247-131(79-99-38-42-103(266)43-39-99)189(323)260-159(96(13)263)194(328)241-112(34-25-73-222-200(215)216)163(297)232-117(47-60-142(206)270)176(310)258-158(95(12)17-3)193(327)253-130(78-98-36-40-102(265)41-37-98)182(316)229-113(35-26-74-223-201(217)218)175(309)256-157(94(11)16-2)192(326)252-129(77-92(8)9)179(313)236-121(51-64-148(279)280)171(305)234-122(52-65-149(281)282)174(308)255-138(89-262)190(324)240-115(45-58-140(204)268)167(301)233-118(48-61-145(273)274)170(304)230-114(44-57-139(203)267)166(300)231-116(46-59-141(205)269)172(306)251-136(84-154(291)292)187(321)228-111(33-24-72-221-199(213)214)164(298)248-134(82-143(207)271)185(319)238-120(50-63-147(277)278)169(303)227-110(32-23-71-220-198(211)212)165(299)250-137(85-155(293)294)188(322)246-128(76-91(6)7)181(315)245-127(75-90(4)5)180(314)243-126(196(330)331)56-69-153(289)290/h18-21,27-30,36-43,86-87,90-97,106,109-138,156-160,224-225,261-266H,15-17,22-26,31-35,44-85,88-89,202H2,1-14H3,(H2,203,267)(H2,204,268)(H2,205,269)(H2,206,270)(H2,207,271)(H2,208,272)(H,226,302)(H,227,303)(H,228,321)(H,229,316)(H,230,304)(H,231,300)(H,232,297)(H,233,301)(H,234,305)(H,235,296)(H,236,313)(H,237,318)(H,238,319)(H,239,317)(H,240,324)(H,241,328)(H,242,325)(H,243,314)(H,244,295)(H,245,315)(H,246,322)(H,247,320)(H,248,298)(H,249,307)(H,250,299)(H,251,306)(H,252,326)(H,253,327)(H,254,329)(H,255,308)(H,256,309)(H,257,311)(H,258,310)(H,259,312)(H,260,323)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H,330,331)(H4,209,210,219)(H4,211,212,220)(H4,213,214,221)(H4,215,216,222)(H4,217,218,223)/t93-,94-,95-,96+,97+,106-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,156-,157-,158-,159-,160-/m0/s1 |

InChI-Schlüssel |

WIOOVJJJJQAZGJ-ISHQQBGZSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.